molecular formula C11H7ClF3N B12880067 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 88594-17-6

3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B12880067
CAS No.: 88594-17-6
M. Wt: 245.63 g/mol
InChI Key: FBLVXCCXIBALAO-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic pyrrole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a chloro-substituted pyrrole core linked to a 2-(trifluoromethyl)phenyl group, a structure associated with diverse biological activities. The presence of both chlorine and trifluoromethyl groups is a common strategy in drug design, as it can enhance the molecule's lipophilicity, metabolic stability, and its ability to interact with biological targets . Research Applications and Value: The primary research value of this compound lies in the development of new therapeutic agents. Pyrrole derivatives are extensively investigated for their antimicrobial and anticancer properties. Antimicrobial Research: Structurally similar trifluoromethyl pyrrole derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including opportunistic pathogens like Staphylococcus aureus . These compounds are valuable leads in the fight against antibiotic-resistant bacteria . Anticancer Research: Related chloro- and trifluoromethyl-substituted pyrrole compounds, such as maleimide derivatives, have shown promising antineoplastic activity. These compounds can inhibit several protein kinases and have demonstrated high toxicity towards various human carcinoma cell lines, including colon, cervical, and melanoma cancers, while often showing a favorable selectivity index by affecting tumor cells more than pseudo-normal cell lines . The mechanism of action for some related compounds involves inducing mitochondria-dependent apoptosis, causing DNA damage, and affecting cell cycle checkpoints like the G2/M transition . Note on Usage: This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88594-17-6

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

3-chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H7ClF3N/c12-10-6-16-5-8(10)7-3-1-2-4-9(7)11(13,14)15/h1-6,16H

InChI Key

FBLVXCCXIBALAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyrrole Ring Construction via Cyclization

The pyrrole ring is typically constructed through cyclization reactions involving appropriate precursors such as substituted vinyl ethers, amides, or condensation products that can be cyclized under acidic or basic conditions.

  • A common approach involves preparing a mixture of condensation products (dienoates or amides) which are then cyclized to form the pyrrole ring. Cyclization can be achieved by treatment with ammonium salts of organic acids, formamide, or unsubstituted amides in the presence of acids or bases at elevated temperatures (120–180 °C) without additional solvents or in polar aprotic solvents like formamide or dimethylformamide.

  • The cyclization step is critical and can be performed by:

    • Direct reaction with ammonium salts (e.g., ammonium acetate or ammonium formate) at 150–160 °C.
    • Treatment with formamide and catalytic methoxide followed by acidification to induce ring closure.

Detailed Preparation Methodology

Stepwise Synthesis Example

Step Reagents & Conditions Description Outcome
1 Reaction of alkyl vinyl ether with trifluoroacetyl chloride at 0–25 °C Formation of trifluoromethyl-substituted intermediates High crude yield (~94%) of 4-chloro-4-ethoxy-1,1,1-trifluoro-2-butanone intermediate
2 Treatment with acetic anhydride and catalytic PPTS at reflux (145–150 °C) Formation of condensation products (dienoates) Isolation of dienoates mixture by distillation
3 Cyclization with ammonium acetate or formamide at 120–180 °C Ring closure to form pyridinone or pyrrole derivatives Formation of 4-trifluoromethyl-2(1H)-pyridinone or related pyrrole analogs
4 Functional group modifications (e.g., chlorination) Introduction of chloro substituent at position 3 Final compound: 3-chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole

Alternative Synthetic Routes

  • Use of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate as a precursor, followed by hydrolysis, substitution, and ring transformations to access related pyrrole derivatives with trifluoromethylphenyl substituents.

  • Thiocarbonyldiimidazole-assisted coupling reactions to form carbothioamide intermediates, which can be further cyclized or modified to yield the target pyrrole compound.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature for cyclization 120–180 °C Optimal range 150–160 °C for ammonium salt method
Solvent None or polar aprotic (formamide, DMF) Solvent-free preferred; formamide enhances reaction rate and yield
Catalyst PPTS (1–2 mol%) Used in condensation step to facilitate dienoate formation
Reaction time 1–16 hours Dependent on method and scale
Workup Extraction, precipitation, filtration Standard isolation techniques for purification

Research Findings and Analytical Data

  • The synthetic methods yield the target compound with high purity and good yields when reaction parameters are optimized.

  • Analytical characterization includes ^1H NMR, ^13C NMR, and HRMS confirming the structure and substitution pattern.

  • The presence of trifluoromethyl groups influences the chemical shifts and reactivity, requiring careful monitoring by GC or HPLC during synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization with ammonium salts Condensation products + ammonium acetate/formate 150–160 °C, solvent-free or formamide High yield, straightforward Requires high temperature
Formamide/methoxide cyclization Condensation products + formamide + methoxide + acid 60–100 °C, polar solvents Milder conditions, good control Multi-step, acid workup needed
Thiocarbonyldiimidazole coupling 4-methylpyridin-2-amine + trifluoromethylphenyl piperazine 40 °C, coupling reagent Efficient for related analogues Requires specialized reagents
Furo[3,2-b]pyrrole precursor route Methyl 2-[3-(trifluoromethyl)phenyl]-furo[3,2-b]pyrrole derivatives Various hydrolysis and substitution steps Access to diverse derivatives Multi-step, complex

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2 and C5), though steric and electronic effects from the chloro and trifluoromethylphenyl groups modulate reactivity:

  • Nitration : Occurs under mild acidic conditions (e.g., HNO₃ in AcOH) at C5, yielding 3-chloro-4-[2-(trifluoromethyl)phenyl]-5-nitro-1H-pyrrole.

  • Sulfonation : Directed to C2 using chlorosulfonic acid, producing sulfonated derivatives with retained trifluoromethylphenyl functionality.

Electronic Influence :

  • The electron-withdrawing trifluoromethyl group deactivates the phenyl ring but enhances electrophilic attack on the pyrrole core via resonance effects .

Nucleophilic Substitution

The chlorine atom at C3 participates in nucleophilic displacement reactions:

  • Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 3-amino derivatives.

  • Alkoxy Substitution : Treatment with sodium methoxide yields 3-methoxy analogs, though competing ring-opening is observed under prolonged heating.

Kinetic Data :

Reaction ConditionsYield (%)Byproducts
NH₃ (2 equiv.), DMF, 12 h, 80°C72<5% ring-opened
NaOMe (3 equiv.), MeOH, 24 h5815% decomposition

Oxidation:

  • Peracid Epoxidation : Reacts with mCPBA in CH₂Cl₂ to form an unstable epoxide intermediate, which rearranges to a diketone.

  • Ozonolysis : Cleaves the pyrrole ring, generating 2-(trifluoromethyl)benzaldehyde and chloroacetic acid derivatives.

Reduction:

  • Catalytic Hydrogenation : Using Pd/C under H₂ (1 atm) reduces the pyrrole ring to a pyrrolidine, albeit with partial dechlorination.

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C), yielding biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃.

Optimized Conditions :

Coupling PartnerCatalyst SystemTemp (°C)Yield (%)
4-MeOC₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃9081
MorpholinePd₂(dba)₃/Xantphos11068

Cycloaddition and Ring Expansion

  • Diels-Alder Reactivity : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts .

  • Photochemical [2+2] Cycloaddition : With alkenes under UV light, generating strained cyclobutane derivatives.

Computational Reactivity Insights

DFT studies (B3LYP/6-311+G**) highlight key reactivity descriptors :

  • Fukui Indices :

    • f+f^+ (electrophilicity): C2 (0.42) > C5 (0.38)

    • ff^- (nucleophilicity): C3 (0.15, Cl site)

  • Global Reactivity :

    • Chemical potential (μ) = −4.71 eV

    • Hardness (η) = 5.23 eV

Stability and Byproduct Analysis

  • Thermal Degradation : Decomposes above 200°C, releasing HCl and trifluorotoluene.

  • Hydrolytic Stability : Resistant to aqueous acids (pH > 3) but decomposes in basic media (pH > 10).

Comparative Reactivity with Analogues

Reaction Type3-Chloro-4-[2-(CF₃)Ph]-1H-pyrrole3-Bromo-4-[4-MeOPh]-1H-pyrrole
Suzuki Coupling Yield81%74%
Nitration Rate (k, M⁻¹s⁻¹)2.3 × 10⁻³1.8 × 10⁻³

Scientific Research Applications

Medicinal Chemistry Applications

The compound 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is primarily investigated for its biological activities, including:

  • Antimicrobial Activity : Research has indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that similar pyrrole compounds possess activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Pyrrole derivatives have been found to inhibit cancer cell proliferation in various studies. For example, a related compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
  • Inhibition of Enzymatic Targets : The compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the proliferation of Plasmodium species responsible for malaria. Inhibitors targeting DHODH have shown promise in preclinical studies for malaria prophylaxis .

Chemical Properties and Reactivity

The unique chemical structure of this compound contributes to its reactivity and potential applications in synthetic chemistry:

  • Synthesis Pathways : The synthesis of this compound typically involves multi-step reactions, starting from simpler pyrrole derivatives. Various methods have been explored to optimize yield and purity .
  • Chemical Reactivity : The presence of the chloro and trifluoromethyl groups enhances the electrophilicity of the pyrrole ring, making it suitable for further functionalization. This reactivity can be exploited in the development of new drugs or materials .

Data Table: Biological Activities of Related Pyrrole Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundChloro and trifluoromethyl substitutionsAntimicrobial, anticancer
4-amino-3-chloro-1H-pyrrole-2,5-dioneAmino group at position 4Antitumor activity against colon cancer
3-(trifluoromethyl)aniline derivativesTrifluoromethyl groupAntibacterial properties
Coumarin derivativesCoumarin core with various substitutionsAntimicrobial and anticancer activities

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Antimalarial Activity : A study demonstrated that pyrrole-based DHODH inhibitors showed potent activity against both P. falciparum and P. vivax, indicating their potential as antimalarial agents . The structural optimization led to compounds with improved efficacy and reduced side effects.
  • Anticancer Research : Another investigation assessed the cytotoxic effects of pyrrole derivatives on various cancer cell lines. Results indicated that modifications to the pyrrole structure could enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues .

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro substituent may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole Cl (position 3), 2-CF₃-phenyl (position 4) ~245.5 Chloro, trifluoromethylphenyl Potential antitumor, cytotoxic activity
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate COOCH₃ (position 3), CF₃ (position 4) ~205.1 Carboxylate ester, trifluoromethyl Anti-inflammatory, cytotoxicity
1-[2-Carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid COOH (positions 2 and 6), CF₃-phenyl (position 1) ~325.2 Carboxylic acid, trifluoromethylphenyl Catalyst/ligand precursor
3-(4-Chlorophenyl)-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione Cl-phenyl (position 3), indole (position 4), dione (positions 2 and 5) ~336.5 Chlorophenyl, indole, diketone Intermediate for APIs
Key Observations:
  • Substituent Position and Reactivity: The chlorine atom at position 3 in the target compound may enhance electrophilic substitution reactivity compared to carboxylate-containing analogues (e.g., methyl ester in ).
  • Functional Group Impact : Carboxylate or carboxylic acid groups (as in and ) introduce polarity, affecting solubility and binding interactions. In contrast, the diketone moiety in may facilitate hydrogen bonding, useful in intermediate synthesis.

Research Findings and Limitations

Key Findings

  • Regioselective Bromination : Bromination at Cα’ or Cβ’ positions (as in ) enables diversification of pyrrole derivatives, a strategy applicable to the target compound for introducing functionalities like amines or aryl groups.
  • Structure-Activity Relationships (SAR) : The CF₃ group’s electron-withdrawing nature enhances metabolic stability, while the chloro substituent may direct electrophilic attacks to specific ring positions.

Limitations and Gaps

  • Limited direct comparative studies on the biological activity of the target compound versus its analogues.
  • Most evidence focuses on synthesis and structural characterization (e.g., ), with sparse pharmacological data.

Notes

  • Handling and Storage : Chlorinated pyrroles may require precautions against moisture and light (similar to ’s storage guidelines).
  • Safety : Hazards associated with halogenated compounds (e.g., toxicity, environmental persistence) should be mitigated using appropriate personal protective equipment (PPE) .

Biological Activity

3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic compound belonging to the pyrrole class, characterized by its unique structural features, including a chloro group and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C11H7ClF3NC_{11}H_{7}ClF_{3}N, with a molecular weight of approximately 245.63 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.

Biological Activities

Research indicates that derivatives of pyrrole compounds exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrrole derivatives in inhibiting tumor growth. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including colon cancer models. A notable example is the derivative 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, which showed promising results against HCT-116 and SW-620 colon cancer cell lines .
  • Antimicrobial Properties : Pyrrole derivatives have also been evaluated for their antibacterial activities. The structural modifications in compounds like this compound can influence their efficacy against both Gram-positive and Gram-negative bacteria. Studies have indicated that halogen substitutions, such as chlorine at the C4 position, correlate with enhanced antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of pyrrole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl significantly impacts the biological activity of pyrrole derivatives. These groups can enhance interactions with biological targets due to increased lipophilicity and altered electronic properties .
  • Positioning of Functional Groups : The specific positioning of substituents on the pyrrole ring affects binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms. For instance, modifications at positions 2 and 4 have been linked to improved activity against certain cancer cell lines .

Anticancer Activity

A study conducted by researchers investigated various pyrrole derivatives for their anticancer properties. Notably, compound TDR32750 (a related pyrrole derivative) exhibited potent activity against Plasmodium falciparum with an EC50 value around 9 nM, indicating strong potential for further development as an antimalarial agent . Although not directly related to this compound, the findings underscore the therapeutic promise of pyrrole compounds.

Antimicrobial Efficacy

Another significant study focused on the antibacterial potential of pyrrole derivatives, revealing that compounds with halogen substitutions demonstrated notable activity against resistant bacterial strains. The research highlighted that structural modifications could lead to enhanced potency against pathogens like Staphylococcus aureus and Escherichia coli, providing insights into designing effective antimicrobial agents .

Q & A

Q. What are the key challenges in synthesizing 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step halogenation and coupling reactions. For example, analogous pyrrole derivatives require sequential halogenation (e.g., bromination at 110°C for 16 hours) followed by coupling with aryl amines under Pd catalysis (e.g., Pd₂(dba)₃/XPhos system at 100°C for 12 hours) . Low yields (e.g., 29% in bromination steps) often arise from side reactions or incomplete purification. Optimization strategies include:

  • Temperature control : Reducing side products by maintaining precise reaction temperatures.
  • Catalyst selection : Using Pd-based catalysts with bulky ligands (e.g., XPhos) to enhance coupling efficiency.
  • Purification : Employing reverse-phase HPLC or column chromatography to isolate the target compound from by-products .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., trifluoromethyl and chloro groups) and aromatic proton splitting patterns .
  • Mass spectrometry (MS) : High-resolution LC-MS (e.g., m/z 789 [M+H]⁺) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for related pyrrolo-pyrimidine derivatives (R factor < 0.054) .

Q. What is the electronic influence of the trifluoromethyl group on the compound’s reactivity?

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which:

  • Deactivates the phenyl ring , directing electrophilic substitution to meta/para positions.
  • Enhances stability against oxidative degradation, as seen in fluorinated agrochemical analogs like flurochloridone .
  • Modulates solubility : Increased hydrophobicity impacts formulation in biological assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) to optimize interactions with biological targets .
  • Molecular docking : Screens derivatives against protein targets (e.g., kinase enzymes) to prioritize synthesis. For example, piperazine-linked pyrrole derivatives show affinity for CNS targets in structural analogs .
  • QSAR modeling : Correlates substituent effects (e.g., chloro vs. fluoro) with activity data from analogs like flurochloridone .

Q. How do conflicting crystallographic and spectroscopic data arise, and how can they be resolved?

Discrepancies between X-ray and NMR data may stem from:

  • Dynamic effects : Conformational flexibility in solution vs. solid state (e.g., rotational barriers in aryl groups) .
  • Crystal packing forces : Non-covalent interactions (e.g., π-stacking) altering bond angles in the solid state .
    Resolution strategies :
  • Variable-temperature NMR : Detects dynamic processes (e.g., ring flipping).
  • Multi-technique validation : Cross-referencing XRD, NMR, and IR data ensures structural accuracy .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., halogenation).
  • Catalyst recycling : Immobilized Pd catalysts reduce costs in coupling reactions .
  • By-product analysis : LC-MS monitoring identifies degradation pathways (e.g., dehalogenation) for process refinement .

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